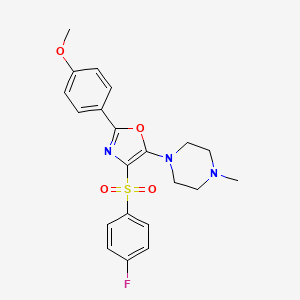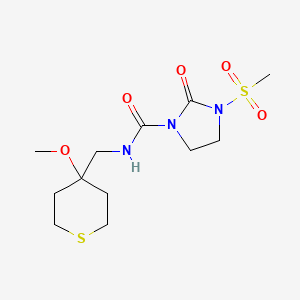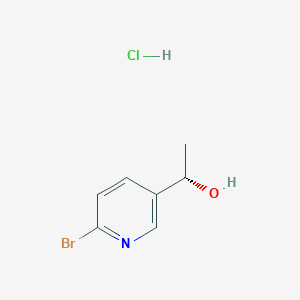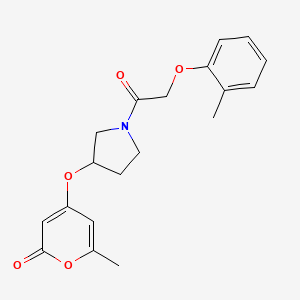
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Isoxazole Ring: This step involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves the coupling of the isoxazole intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various amine or thiol derivatives.
科学的研究の応用
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-chloro-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide
- 5-chloro-N-(3,4-dimethoxyphenyl)isoxazole
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide
Uniqueness
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is unique due to the presence of both the isoxazole ring and the methoxybenzamide moiety, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-16-7-5-13(21)9-15(16)20(24)22-11-14-10-18(28-23-14)12-4-6-17(26-2)19(8-12)27-3/h4-10H,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGPTSPFUXUTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2543350.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)

![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)

![4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2543362.png)
![4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)

![N-(1,3-thiazol-2-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine-4-carboxamide](/img/structure/B2543365.png)


